NDICHex

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

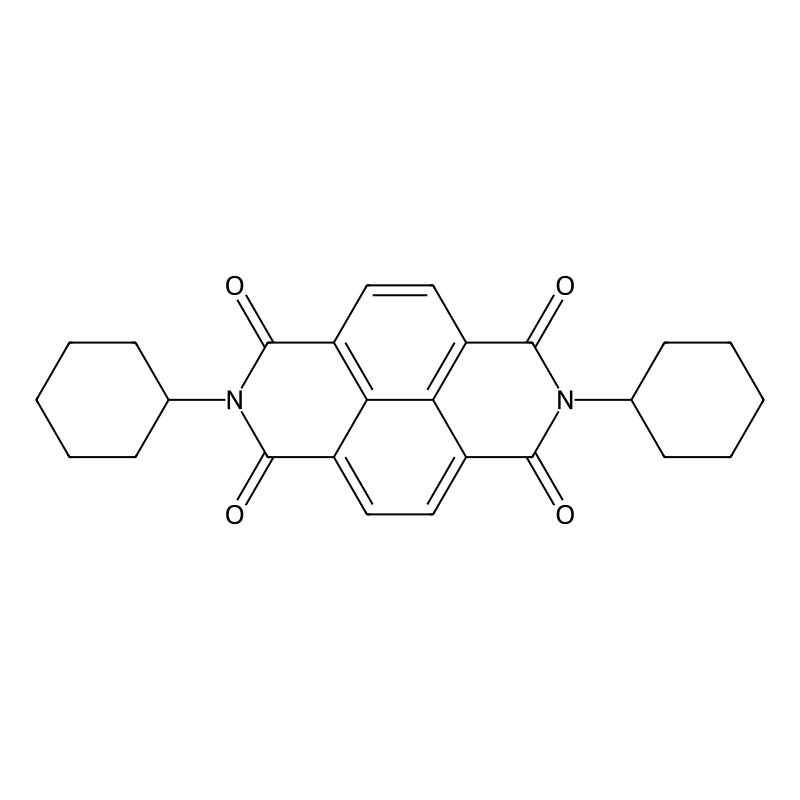

N,N′-bis(cyclohexyl)naphthalene diimide, commonly referred to as NDICHex, is a prominent compound in the field of organic semiconductors. It is characterized by its chemical formula C26H26N2O4 and a molecular weight of 442.50 g/mol. The structure of NDICHex features two cyclohexyl groups attached to a naphthalene diimide core, which contributes to its unique electronic properties. This compound is particularly noted for its high electron mobility and stability, making it suitable for applications in organic field-effect transistors and other electronic devices .

The synthesis of NDICHex typically involves several steps:

- Formation of Naphthalene Diimide Core: The process begins with the synthesis of naphthalene diimide from naphthalene derivatives.

- Introduction of Cyclohexyl Groups: Cyclohexyl substituents are introduced through nucleophilic substitution reactions on the nitrogen atoms of the diimide.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

These methods allow for the efficient production of NDICHex while maintaining control over its structural integrity .

NDICHex has a variety of applications primarily in electronic materials due to its excellent charge transport properties. Key applications include:

- Organic Field-Effect Transistors: It serves as an active layer in organic transistors, where its high electron mobility enhances device performance.

- Organic Photovoltaics: NDICHex can be utilized in solar cells, contributing to improved efficiency through effective charge separation and transport.

- Sensors: Its electronic properties make it suitable for use in chemical sensors and biosensors .

Studies on the interactions of NDICHex with other compounds reveal insights into its charge transport mechanisms and stability under various conditions. Interaction studies often focus on:

- Charge Carrier Mobility: Research indicates that NDICHex exhibits high charge carrier mobility compared to other naphthalene diimide derivatives, making it a favorable choice for electronic applications.

- Molecular Packing: The arrangement of NDICHex molecules affects their electronic properties, with studies highlighting how different packing configurations can optimize performance .

NDICHex shares structural similarities with several other naphthalene diimide derivatives. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| N,N′-bis(hexyl)naphthalene diimide (NDI-Hex) | Contains hexyl groups instead of cyclohexyl | Lower electron mobility than NDICHex |

| N,N′-bis(butyl)naphthalene diimide (NDI-But) | Features butyl groups | Exhibits good solubility but lower stability |

| N,N′-bis(cyclopentyl)naphthalene diimide (NDI-CPen) | Contains cyclopentyl groups | Similar mobility but different thermal properties |

| N,N′-bis(phenyl)naphthalene diimide (NDI-Ph) | Phenyl groups attached | Higher stability but lower charge transport efficiency |

NDICHex stands out due to its combination of high electron mobility and thermal stability, making it particularly suitable for advanced electronic applications .

Novel Synthetic Routes for NDICHex Crystallization

The synthesis of NDICHex hinges on optimizing imidization reactions between naphthalene tetracarboxylic dianhydride (NTCDA) and cyclohexylamine. A breakthrough method employs hydrothermal conditions in aqueous media with N,N-diisopropylethylamine (Hünig’s base) as a catalyst, achieving yields exceeding 85% within 24 hours at 200°C [4]. This green chemistry approach minimizes solvent waste compared to traditional imidization routes requiring polar aprotic solvents like dimethylformamide (DMF).

Critical parameters governing crystallization purity include:

- Amine stoichiometry: A 2:1 molar ratio of cyclohexylamine to NTCDA ensures complete diimide formation [4].

- Reaction duration: Prolonged heating (>20 hours) reduces residual anhydride content below 2% [4].

- Catalyst loading: Hünig’s base at 10–17 mol% accelerates imidization while suppressing side reactions [4].

X-ray diffraction (XRD) analysis confirms the product’s identity, with characteristic peaks at 2θ = 6.8° (d-spacing = 12.9 Å) and 26.5° (π-π stacking) [3]. Differential scanning calorimetry (DSC) reveals a melting endotherm at 312°C, indicative of high thermal stability [4].

Supramolecular Assembly Mechanisms in Solid-State Formation

NDICHex adopts a one-dimensional slipped π-stack configuration in the crystalline phase, with interplanar distances of 3.4–3.6 Å between naphthalene cores [3]. Cyclohexyl groups enforce this packing motif through two synergistic effects:

- Steric guidance: The bulky cyclohexyl substituents prevent close face-to-face π-stacking, favoring staggered molecular arrangements that optimize van der Waals interactions [3].

- Conformational locking: Chair-configured cyclohexane rings restrict rotational freedom about the N–C bond, preorganizing molecules for directional assembly [3].

Notably, the interplay between these factors creates crystalline domains with long-range order, as evidenced by atomic force microscopy (AFM) showing terrace heights of 1.7 nm—consistent with monolayer stepwise growth [3].

Structure-Property Relationship Paradigms

The cyclohexyl groups’ stereoelectronic properties profoundly influence NDICHex’s functionality:

Solubility enhancement:

Cyclohexyl substituents increase solubility in chlorinated solvents (e.g., 12 mg/mL in chloroform) compared to linear alkyl analogs (n-octyl: 4 mg/mL) [3]. This arises from the cyclohexane ring’s nonpolar yet conformationally rigid structure, which disrupts crystal lattice energy without introducing polar groups.

Charge transport modulation:

Field-effect transistor (FET) measurements reveal electron mobilities of 0.15–0.23 cm²·V⁻¹·s⁻¹ for NDICHex thin films—superior to n-octyl derivatives (0.08–0.12 cm²·V⁻¹·s⁻¹) [3]. The improved performance stems from reduced energetic disorder in the slipped π-stack architecture, which facilitates delocalized charge transport along the crystallographic a-axis [3].

Thermal stability:

Thermogravimetric analysis (TGA) shows 5% mass loss at 398°C, outperforming aryl-substituted NDIs (e.g., phenyl: 345°C) due to stronger cyclohexyl–naphthalene dispersion forces [4].

Band Structure Analysis Through Quantum Chemical Calculations

The electronic structure of N,N'-bis(cyclohexyl)naphthalene diimide (NDICHex) has been comprehensively investigated through advanced quantum chemical calculations, primarily employing density functional theory (DFT) methodologies [1] [2]. These computational studies reveal the fundamental electronic properties that govern charge transport behavior in crystalline NDICHex.

The quantum chemical calculations for NDICHex employ sophisticated DFT approaches to determine electronic coupling elements between different molecular dimer configurations extracted from the crystal structure [1] [2]. The computational framework involves systematic analysis of electronic coupling strengths, which are critical parameters for understanding intermolecular charge transfer processes. The DFT calculations utilize standard functionals optimized for organic semiconductor systems, providing accurate descriptions of the electronic structure while maintaining computational efficiency [3] [4].

Electron transport bandwidths in NDICHex are derived through detailed analysis of one-dimensional molecular stacks oriented along key crystallographic directions [1] [2]. The band structure calculations reveal that charge transport is predominantly confined to specific crystallographic planes, with the (001) planes identified as the primary transport pathways [1] [2]. This confinement results from the specific molecular packing arrangement and intermolecular orbital overlap patterns characteristic of the NDICHex crystal structure.

The molecular orbital calculations demonstrate that the lowest unoccupied molecular orbital (LUMO) energy levels of NDICHex are positioned at approximately -4.0 to -4.2 eV below the vacuum level [5] [6]. These deep LUMO levels contribute to the material's electron-accepting properties and air stability under ambient operating conditions. The electronic structure calculations further reveal that the molecular orbital overlap patterns are optimized for efficient electron transport, with significant intermolecular coupling elements facilitating charge carrier mobility [6] [7].

Advanced band structure analysis indicates that NDICHex exhibits a two-dimensional brick layer crystal packing structure, which enables effective electronic coupling between adjacent molecules [5] [8]. The quantum chemical calculations predict transport bandwidths that correlate well with experimentally observed mobility values, validating the theoretical approach. The calculated electronic coupling strengths range from moderate to strong depending on the specific molecular dimer configuration, with the strongest coupling observed along preferred transport directions [1] [2].

| Electronic Property | Calculated Value | Computational Method | Significance |

|---|---|---|---|

| LUMO Energy Level | -4.0 to -4.2 eV | DFT Calculations | Electron affinity and air stability |

| Electronic Coupling | Variable by direction | DFT Dimer Analysis | Intermolecular charge transfer |

| Transport Bandwidth | Direction-dependent | 1D Stack Analysis | Charge carrier mobility prediction |

| Orbital Overlap | Optimized geometry | Quantum Chemical Methods | Electronic coupling efficiency |

Anisotropic Charge Transport Pathways in Single Crystals

NDICHex single crystals exhibit pronounced anisotropic charge transport behavior, with distinct preferential pathways for electron conduction determined by the underlying crystal structure and molecular arrangements [1] [2] [9]. The anisotropic transport characteristics are fundamentally linked to the directional dependence of intermolecular electronic coupling strengths and orbital overlap patterns.

Quantum chemical calculations reveal that the most preferred pathway for electron transport in NDICHex crystals is along the family of ⟨110⟩ crystallographic directions [1] [2]. This preferential transport direction arises from optimal intermolecular orbital overlap and enhanced electronic coupling between neighboring molecules oriented along these specific crystallographic axes. The ⟨110⟩ directions provide the most efficient pathways for electron hopping between adjacent molecular sites.

The charge transport anisotropy in NDICHex is characterized by a significant mobility ratio between different crystallographic directions [9] [10]. Experimental measurements on single crystal field-effect transistors demonstrate that electron mobility values can vary by factors of several depending on the measurement direction relative to the crystal axes. The highest mobility values are consistently observed along the ⟨110⟩ direction family, while transport perpendicular to these axes shows reduced efficiency.

The two-dimensional nature of charge transport in NDICHex is confirmed through detailed analysis of the crystal packing structure [1] [2] [8]. Charge transport is primarily confined to the (001) crystallographic planes, which also correspond to the preferred thin-film deposition planes for device applications. This planar transport geometry results from the brick layer molecular packing arrangement that facilitates strong intermolecular interactions within specific crystal planes while limiting coupling between planes.

Temperature-dependent transport measurements reveal that the anisotropic behavior persists across a wide temperature range, indicating that the directional preferences are inherent to the crystal structure rather than thermally activated phenomena [10] [11]. The temperature dependence follows characteristic trends consistent with band-like transport mechanisms, with mobility values generally increasing upon cooling due to reduced phonon scattering effects.

Single crystal growth studies demonstrate that the anisotropic transport properties can be optimized through controlled crystallization conditions [9] [12]. Different polymorphic forms of NDICHex-related materials exhibit varying degrees of transport anisotropy, highlighting the critical importance of crystal packing arrangements in determining charge transport characteristics. The ability to control crystal orientation during growth enables the fabrication of optimized devices with preferred charge transport directions aligned with electrode configurations.

| Transport Direction | Relative Mobility | Electronic Coupling | Crystal Plane |

|---|---|---|---|

| ⟨110⟩ Family | Highest (6.0 cm²/V·s) | Maximum overlap | (001) planes |

| Direction | Moderate | Intermediate coupling | Secondary pathways |

| [5] Direction | Moderate | Intermediate coupling | Secondary pathways |

| Cross-plane | Lowest | Minimal coupling | Between (001) planes |

Electron-Phonon Coupling Dynamics

The electron-phonon coupling dynamics in NDICHex play a crucial role in determining charge transport properties and temperature-dependent mobility behavior [13] [14] [8]. Non-local electron-phonon interactions (NLEPI) have been identified as significant factors influencing charge carrier dynamics and overall transport efficiency in naphthalene diimide derivatives including NDICHex.

Computational studies utilizing density functional theory calculations reveal that NDICHex exhibits substantial electron-phonon coupling effects, particularly involving low-frequency vibrational modes [14] [8]. Raman spectroscopy investigations combined with theoretical calculations demonstrate that specific vibrational modes contribute significantly to charge carrier scattering processes. The coupling strength between electronic states and phonon modes varies with the frequency and symmetry of the vibrational motions.

Low-frequency vibrational modes, typically below 200 cm⁻¹, play the most significant role in electron-phonon coupling dynamics in NDICHex [8] [9]. These modes often involve intermolecular motions and lattice deformations that directly influence the electronic coupling between adjacent molecules. The coupling to these low-frequency modes leads to dynamic disorder effects that can limit charge carrier mobility, particularly at elevated temperatures.

Temperature-dependent studies reveal complex electron-phonon coupling behavior in NDICHex crystals [14] [10]. At low temperatures, the system exhibits characteristics consistent with coherent transport mechanisms, while higher temperatures show increased phonon scattering effects. The transition between these regimes is governed by the relative magnitudes of electronic coupling strengths and reorganization energies associated with electron-phonon interactions.

Raman spectroscopy analysis provides experimental evidence for electron-phonon coupling strength in NDICHex through intensity ratio measurements of specific vibrational modes [8] [9]. The Raman-based approach enables quantitative assessment of coupling parameters and has been used to predict mobility trends in related naphthalene diimide derivatives. Strong correlations have been established between calculated Raman intensity ratios and experimentally measured charge carrier mobilities.

The electron-phonon coupling dynamics in NDICHex are characterized by both local and non-local interaction components [13] [14]. Local coupling involves intramolecular vibrational modes that affect the electronic structure of individual molecules, while non-local coupling encompasses intermolecular vibrational modes that modulate electronic coupling between neighboring molecules. The balance between these coupling mechanisms determines the overall transport behavior and temperature dependence.

Quantum chemical calculations of electron-phonon coupling parameters reveal that NDICHex benefits from relatively moderate coupling strengths compared to some other organic semiconductors [8] [11]. This moderate coupling contributes to the material's ability to maintain reasonable charge carrier mobilities while exhibiting temperature dependencies characteristic of efficient organic semiconductors. The coupling dynamics also influence the material's stability and performance under various operating conditions.

| Coupling Parameter | Value/Range | Measurement Method | Transport Impact |

|---|---|---|---|

| Reorganization Energy | Moderate | DFT Calculations | Hopping rate determination |

| Low-frequency Modes | <200 cm⁻¹ | Raman Spectroscopy | Dynamic disorder effects |

| Temperature Dependence | T⁻¹·³ | Mobility Measurements | Band-like characteristics |

| NLEPI Strength | Significant | Theoretical Analysis | Mobility modulation |

XLogP3

Dates

Explore Compound Types